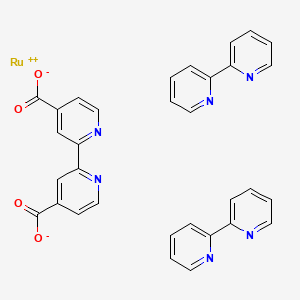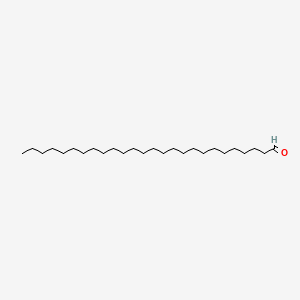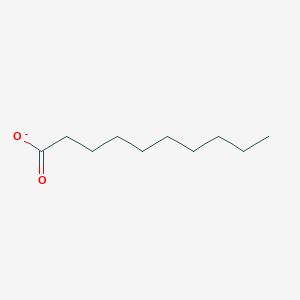
(3,5-Dihydroxyphenyl) dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dihydroxyphenyl) dihydrogen phosphate is an organic compound with the molecular formula C6H7O6P.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dihydroxyphenyl) dihydrogen phosphate typically involves the phosphorylation of 3,5-dihydroxyphenol. This can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dihydroxyphenyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3,5-Dihydroxyphenyl) dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a model compound for studying phosphorylation processes in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3,5-Dihydroxyphenyl) dihydrogen phosphate involves its interaction with various molecular targets and pathways. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is crucial in biochemical pathways, including signal transduction and energy transfer .
Comparación Con Compuestos Similares
- (3,4-Dihydroxyphenyl) dihydrogen phosphate
- (2,5-Dihydroxyphenyl) dihydrogen phosphate
- (4-Hydroxyphenyl) dihydrogen phosphate
Comparison: (3,5-Dihydroxyphenyl) dihydrogen phosphate is unique due to its specific hydroxyl group positions, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Número CAS |
9014-68-0 |
|---|---|
Fórmula molecular |
C6H7O6P |
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
(3,5-dihydroxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H7O6P/c7-4-1-5(8)3-6(2-4)12-13(9,10)11/h1-3,7-8H,(H2,9,10,11) |
Clave InChI |
CBOVPRLPVFGQHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
SMILES canónico |
C1=C(C=C(C=C1O)OP(=O)(O)O)O |
| 51202-77-8 9014-68-0 |
|
Sinónimos |
polyphloroglucinol phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)



